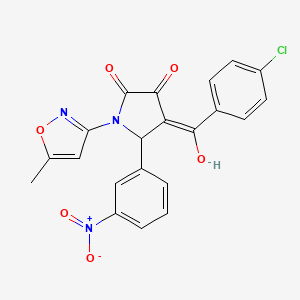
1-(3-phenyl-2-propen-1-yl)-4-(1-pyrenylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenyl-2-propen-1-yl)-4-(1-pyrenylmethyl)piperazine, also known as PAPP, is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. PAPP is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(1-pyrenylmethyl)piperazine is not fully understood, but it is believed to interact with various receptors and enzymes in the body, including G protein-coupled receptors and cytochrome P450 enzymes. This compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign compounds in the body. This inhibition may lead to changes in drug metabolism and potential drug interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the activation of G protein-coupled receptors, and the modulation of neurotransmitter release. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using 1-(3-phenyl-2-propen-1-yl)-4-(1-pyrenylmethyl)piperazine in lab experiments include its high purity, stability, and specificity for certain receptors and enzymes. However, the limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several potential future directions for the study of 1-(3-phenyl-2-propen-1-yl)-4-(1-pyrenylmethyl)piperazine, including its use as a drug candidate for the treatment of various diseases, its use as a tool for studying protein structure and function, and its use as a probe for studying drug metabolism and potential drug interactions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
合成方法
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-(1-pyrenylmethyl)piperazine has been achieved using different methods, including the condensation of 1-pyrenylmethylamine with 1-(3-phenyl-2-propen-1-yl)piperazine in the presence of a catalyst, such as palladium on carbon or copper(I) chloride. Another method involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with 1-pyrenylmethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. These methods have been optimized to produce high yields of this compound with minimal impurities.
科学研究应用
1-(3-phenyl-2-propen-1-yl)-4-(1-pyrenylmethyl)piperazine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and neurological disorders. In biochemistry, this compound has been used as a tool to study the structure and function of proteins, such as G protein-coupled receptors. In pharmacology, this compound has been used to study the mechanism of action of drugs and their interactions with receptors and enzymes.
属性
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2/c1-2-6-23(7-3-1)8-5-17-31-18-20-32(21-19-31)22-27-14-13-26-12-11-24-9-4-10-25-15-16-28(27)30(26)29(24)25/h1-16H,17-22H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCGLXDVSVQVAY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)-2-furamide](/img/structure/B5360099.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5360108.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360111.png)
![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5360119.png)

![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5360127.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5360131.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5360134.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]azocane](/img/structure/B5360159.png)

![N-methyl-1-phenyl-N-[(3-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5360187.png)
![[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid](/img/structure/B5360192.png)

![N-(3,4-dimethylphenyl)-2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5360208.png)